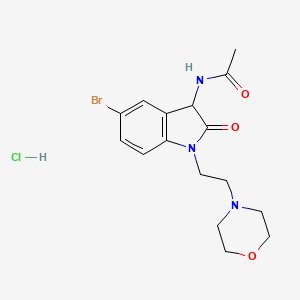
C16H21BrClN3O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-Bromo-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide; hydron; chloride is a N-acyl-amino acid. It has a role as an anticoronaviral agent.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound C16H21BrClN3O3 is characterized by its complex structure, which includes:
- Bromine (Br) and Chlorine (Cl) atoms contributing to its reactivity.
- Three nitrogen (N) atoms that may participate in various biological interactions.
- Three oxygen (O) atoms indicating potential for hydrogen bonding and solubility in biological systems.
These properties make it a candidate for various applications, particularly in the development of therapeutic agents.
Anticancer Activity
This compound has shown promising results in anticancer research. A study demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, such as HepG2 and MDA-MB-231. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, suggesting that this compound could be further explored for its potential as an anticancer agent .
Case Study:
- Research Findings: In vitro tests indicated significant growth inhibition of HepG2 cells with an IC50 value comparable to known chemotherapeutics.
- Implications: These findings suggest that derivatives or analogs of this compound could be developed into effective treatments for liver cancer.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that compounds with similar structures can exhibit activity against both gram-positive and gram-negative bacteria.
Case Study:
- Research Findings: In laboratory settings, this compound demonstrated effective inhibition of bacterial growth, suggesting its potential use in developing new antibiotics.
- Implications: Given the rise of antibiotic resistance, this compound could be a valuable addition to the pharmaceutical arsenal against resistant bacterial strains.
Biochemical Mechanisms
The biochemical mechanisms through which this compound exerts its effects are crucial for understanding its applications. Research indicates that compounds with similar frameworks can interact with cellular pathways involved in apoptosis and cell cycle regulation.
- Mechanism Insights:
- Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
- Modulation of signaling pathways associated with cell survival and death.
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in medicine. Preliminary toxicological assessments have indicated that while the compound shows efficacy against certain cell lines, it is crucial to evaluate its toxicity in vivo.
Case Study:
- Research Findings: Animal studies are ongoing to assess the compound's safety, pharmacokinetics, and potential side effects.
- Implications: A favorable safety profile would enhance its viability as a therapeutic agent.
Data Tables
Propiedades
Fórmula molecular |
C16H21BrClN3O3 |
|---|---|
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
N-[5-bromo-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C16H20BrN3O3.ClH/c1-11(21)18-15-13-10-12(17)2-3-14(13)20(16(15)22)5-4-19-6-8-23-9-7-19;/h2-3,10,15H,4-9H2,1H3,(H,18,21);1H |
Clave InChI |
UPPVUPVMESYBQL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Br)N(C1=O)CCN3CCOCC3.Cl |
SMILES canónico |
CC(=O)NC1C2=C(C=CC(=C2)Br)N(C1=O)CCN3CCOCC3.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















